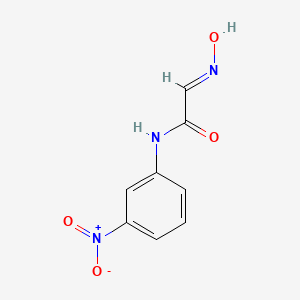
N,N-diallyl-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2-hydroxypropanamide: is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of two allyl groups attached to the nitrogen atom and a hydroxyl group on the propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-diallyl-2-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypropanamide with allyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the bromide with the allyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diallyl-2-hydroxypropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The allyl groups can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions involving the allyl groups.
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-oxopropanamide.
Reduction: Formation of N,N-diallyl-2-aminopropanamide.
Substitution: Various substituted derivatives depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
Chemistry
N,N-diallyl-2-hydroxypropanamide is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules through various chemical transformations.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amides and allyl groups.
Medicine
Industry
In the industrial sector, this compound can be used in the production of polymers and resins, where its functional groups contribute to the material properties.
Mécanisme D'action
The mechanism by which N,N-diallyl-2-hydroxypropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allyl groups can participate in covalent bonding with active sites, while the hydroxyl and amide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-diallyl-2-phenylacetamide
- N,N-diallyl-2-chloroacetamide
- N,N-diallyl-2-aminopropanamide
Uniqueness
N,N-diallyl-2-hydroxypropanamide is unique due to the presence of both hydroxyl and amide functional groups, which provide a versatile platform for chemical modifications. This dual functionality distinguishes it from other similar compounds that may lack one of these groups, thereby limiting their reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in research and development.
Propriétés
| 5422-38-8 | |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2-hydroxy-N,N-bis(prop-2-enyl)propanamide |
InChI |
InChI=1S/C9H15NO2/c1-4-6-10(7-5-2)9(12)8(3)11/h4-5,8,11H,1-2,6-7H2,3H3 |
Clé InChI |
RYDSICAGQMSXNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)N(CC=C)CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)


![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12001624.png)


![9-[2-(Ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)xanthenium chloride](/img/structure/B12001644.png)
![methyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B12001647.png)



![Diethyl acetamido[(4-nitrophenyl)methyl]propanedioate](/img/structure/B12001668.png)

